molecular formula C17H23NO B11765002 Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone CAS No. 88502-94-7

Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B11765002
CAS No.: 88502-94-7
M. Wt: 257.37 g/mol
InChI Key: VBARFZRVWLOROJ-UHFFFAOYSA-N
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Description

Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 6-azabicyclo[3.2.1]octane core have been investigated for their potential to modulate biologically relevant enzymes and receptors. Specifically, sulfonyl-substituted derivatives of this bicyclic structure have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a promising therapeutic target for managing metabolic disorders such as type 2 diabetes, insulin resistance, and obesity . The structural motif is also explored in other therapeutic contexts, with related diazabicyclo[3.2.1]octane compounds being designed for a range of applications, including the treatment of cardiovascular diseases, dermatological conditions, and as potential antineoplastic agents . The ketone linkage to a phenyl group in this specific compound offers a versatile handle for further chemical modification, making it a valuable intermediate for developing novel bioactive molecules and probing structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment.

Properties

CAS No.

88502-94-7

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

phenyl-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

InChI

InChI=1S/C17H23NO/c1-16(2)9-14-10-17(3,11-16)12-18(14)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3

InChI Key

VBARFZRVWLOROJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves activating a benzoic acid derivative with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF), followed by reaction with the bicyclic amine.

Procedure :

  • Acid activation : 4-Iodobenzoic acid (1.0 g, 3.60 mmol) is combined with EDC·HCl (0.83 g, 4.32 mmol), HOBT (0.58 g, 4.32 mmol), and N,N-diisopropylethylamine (DIEA, 1.25 mL, 7.20 mmol) in anhydrous DMF (10 mL).

  • Amine addition : 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane (0.55 g, 3.60 mmol) is added, and the mixture is stirred at room temperature for 12–24 hours.

  • Workup : The reaction is partitioned between ethyl acetate and brine, dried over MgSO4, and purified via silica gel chromatography (hexane:ethyl acetate = 3:7) to yield the methanone as a white solid (80–85% yield).

Key Data :

ParameterValueSource
Reaction Time12–24 hours
Yield80.6%
Purity (HPLC)>95%

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

For substituted phenyl analogs, palladium-catalyzed cross-coupling is employed post-methanone formation. For example, iodophenyl derivatives undergo Suzuki coupling with boronic esters to introduce aryl groups:

Procedure :

  • Coupling setup : (4-Iodophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone (0.5 g, 1.25 mmol) is reacted with tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (0.47 g, 1.38 mmol) in 1,4-dioxane (10 mL) and water (2 mL).

  • Catalysis : Pd(dppf)Cl2·DCM (0.05 g, 0.063 mmol) and Na2CO3 (0.26 g, 2.50 mmol) are added under argon, and the mixture is refluxed for 3 hours.

  • Purification : Extraction with ethyl acetate, followed by silica gel chromatography, affords the coupled product in 70–75% yield.

Alternative Synthetic Approaches

Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation of aromatic rings with bicyclic acyl chlorides has been explored. However, this method suffers from regioselectivity issues and lower yields (50–60%) compared to carbodiimide coupling.

Grignard Reagent Addition

Reaction of bicyclic amine with phenylmagnesium bromide followed by oxidation remains theoretically plausible but is undocumented in the literature, likely due to competing side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (500 MHz, CDCl3) : δ 7.56 (t, J = 10.0 Hz, 2H, Ar-H), 7.35 (d, J = 10.0 Hz, 2H, Ar-H), 3.96 (t, J = 5.0 Hz, 1H, bridgehead-H), 3.61 (d, J = 10.0 Hz, 1H, N-CH2), 1.45 (s, 6H, CH3).

  • 13C NMR : δ 198.4 (C=O), 138.2–126.7 (Ar-C), 58.9 (N-C), 45.3 (bridgehead-C), 28.1 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C19H25NO : 283.1936 [M+H]+

  • Observed : 283.1938 [M+H]+

Industrial-Scale Optimization

Patent highlights critical parameters for scalability:

  • Solvent selection : DMF outperforms THF or acetonitrile in minimizing byproducts.

  • Base choice : DIEA ensures higher yields than triethylamine or pyridine.

  • Temperature control : Reactions conducted at 0–5°C reduce racemization of chiral centers.

Challenges and Limitations

  • Purification difficulties : Silica gel chromatography remains necessary due to polar byproducts, increasing production costs.

  • Moisture sensitivity : The bicyclic amine degrades upon prolonged exposure to humidity, demanding anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone involves its interaction with specific molecular targets in biological systems. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .

Q & A

Q. What synthetic routes are commonly employed to prepare phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone?

The compound is synthesized via coupling reactions between 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and substituted benzoic acids. A key method involves EDC/HOBt-mediated amide bond formation under mild conditions (room temperature, DMF solvent, DIEA base), yielding derivatives like (4-iodo-3-methoxyphenyl)methanone with ~75% efficiency . For bicyclic core synthesis, Dieckmann cyclization of piperidine precursors is employed, though industrial protocols remain proprietary .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : Used to confirm stereochemistry and study solvent-dependent rotamers in N-acyl derivatives (e.g., splitting patterns in 1^1H NMR for methoxy groups) .
  • X-ray Crystallography : Resolved absolute stereochemistry of bioactive enantiomers, such as the (+)-enantiomer of 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives .
  • Mass Spectrometry : Validates molecular weight (e.g., C17_{17}H23_{23}NO4_4S derivatives at 337.43 g/mol) .

Q. What non-pharmacological applications does this bicyclic scaffold enable?

The rigid bicyclic structure acts as a structure-directing agent (SDA) in zeolite synthesis. For example, spiroammonium derivatives template large-pore zeolite ITQ-7 due to their size and conformational stability .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity in SAR studies?

Substituent PositionModificationObserved Activity
N-acyl (R1^1)Aryl ureas/thioureasHypotensive effects in rats via vasodilation
C-3 hydroxy (R2^2)3-Hydroxy-4-iodophenylEnhanced V1a receptor binding (subnanomolar affinity) for PET imaging
C-7 methyl (R3^3)7-endo-methylAnalgesic-narcotic antagonist balance with low dependence liability

Key Insight : Stereochemistry critically modulates activity. The (+)-enantiomer of 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives shows 50× higher antimuscarinic potency than atropine .

Q. What methodologies resolve contradictions in biological data across studies?

  • In Silico Docking : Predicts binding modes to targets like vasopressin V1a receptors, explaining why fluorinated derivatives (e.g., 2-fluoro-4-iodophenyl) exhibit poor brain uptake due to high molecular weight (>500 Da) .
  • Comparative Pharmacokinetics : Radiolabeled analogs (e.g., 11^{11}CH3_3-tagged derivatives) reveal low blood-brain barrier penetration, necessitating prodrug strategies .

Q. How are computational models applied to optimize this scaffold for CNS targets?

  • Molecular Dynamics (MD) : Simulates interactions with muscarinic receptors, identifying hydrophobic pockets accommodating the bicyclic core .
  • QSAR Modeling : Correlates logP values (e.g., ~3.5 for C20_{20}H29_{29}NO2_2 derivatives) with improved membrane permeability .

Data Contradiction Analysis

Q. Why do some derivatives show divergent activities despite similar substituents?

  • Case Study : N-acyl derivatives with aryl vs. alkyl groups exhibit opposing effects on hypotensive activity. This arises from rotamer stabilization (via NMR) altering receptor engagement .
  • Resolution : Conformational analysis using DEPT and NOE NMR distinguishes bioactive rotamers from inactive forms .

In Vivo & Translational Considerations

Q. What challenges arise in translating preclinical findings to clinical models?

  • Low Brain Exposure : Despite subnanomolar V1a affinity, PET ligands like [11^{11}CH3_3]-(1S,5R)-derivatives show <1% ID/g in rodent brains, necessitating structural simplification .
  • Species Variability : Carbachol-induced amylase release in pancreatic cells (guinea pig vs. human) requires cross-validation using human neuroblastoma cell lines (e.g., IMR-30) .

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